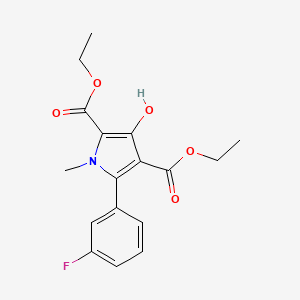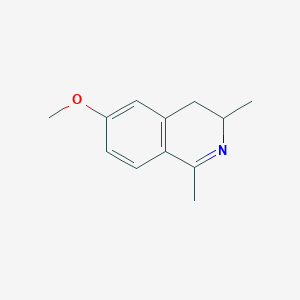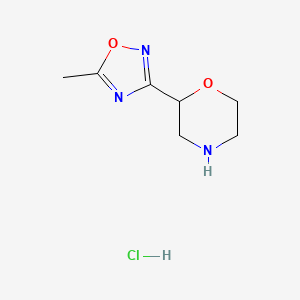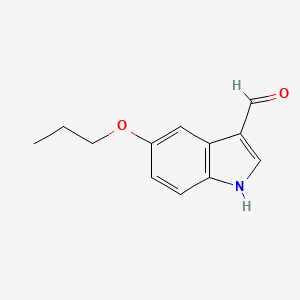
Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, also known as 5-F-HPMPC, is a synthetic compound with a wide range of applications in scientific research. It is a pyrrole-based compound with a fluoro-substituted aromatic ring, and it has been used in a variety of studies ranging from biochemical and physiological effects to laboratory experiments.
Scientific Research Applications
Chemistry and Synthesis of Fluorinated Compounds
Fluorinated compounds, such as Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, play a crucial role in the development of pharmaceuticals and materials science due to their unique properties. The introduction of fluorine atoms into organic molecules can significantly alter their chemical reactivity, metabolic stability, and physical properties, making fluorinated compounds highly valuable in medicinal chemistry and drug design. For instance, fluorinated pyrimidines, like 5-fluorouracil (5-FU), have been extensively studied and utilized in cancer treatment due to their ability to interfere with nucleic acid synthesis. These compounds demonstrate the broader implications of fluorine chemistry in enhancing the efficacy and specificity of therapeutic agents through the manipulation of molecular structure and reactivity (W. Gmeiner, 2020).
Environmental Epigenetics and Compound Metabolism
The study of environmental epigenetics focuses on understanding how external factors, including chemical exposures, influence genetic regulation and expression through epigenetic modifications. Compounds like Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, and their metabolites may interact with the epigenetic machinery, affecting DNA methylation and histone modification patterns. These interactions can lead to alterations in gene expression, impacting cellular functions and potentially contributing to disease development. Research in this area aims to elucidate the mechanisms by which chemical exposures modulate epigenetic landscapes, offering insights into the prevention and treatment of environmentally induced diseases (O. Efimova et al., 2020).
Development of Analytical Methods for Compound Detection
The development of sensitive and selective analytical methods is essential for the detection and quantification of fluorinated compounds in various matrices. These methods enable the study of the pharmacokinetics, distribution, metabolism, and excretion (ADME) of drugs, including fluorinated compounds, facilitating their development and optimization for clinical use. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to achieve precise measurements of these compounds, supporting drug development processes and environmental monitoring efforts (I. Munteanu & C. Apetrei, 2021).
properties
IUPAC Name |
diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-7-6-8-11(18)9-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJPJBASQJAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)


![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)


![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)